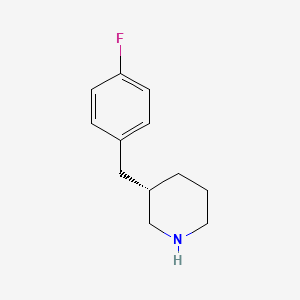

(S)-3-(4-Fluorobenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWKPHWUDHKGA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479204 | |

| Record name | (S)-3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275815-80-0 | |

| Record name | (S)-3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-3-(4-Fluorobenzyl)piperidine

CAS Number: 275815-80-0

Introduction

(S)-3-(4-Fluorobenzyl)piperidine is a chiral piperidine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in a vast array of pharmaceuticals and bioactive molecules, particularly those targeting the central nervous system. The introduction of a fluorine atom and a specific stereochemical configuration at the 3-position can profoundly influence the pharmacological profile of the molecule, including its metabolic stability, binding affinity to biological targets, and overall efficacy. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activity, and the experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 275815-80-0 |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| Appearance | Not specified in provided results |

| Chirality | (S)-enantiomer |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound can be achieved through a multi-step process involving the resolution of a racemic mixture. The following protocol is adapted from a reported efficient preparation method.

Experimental Protocol: Synthesis and Resolution of 3-(4-Fluorobenzyl)piperidine

This protocol involves the synthesis of racemic 3-(4-fluorobenzyl)piperidine followed by chiral resolution using (R)-mandelic acid to isolate the (S)-enantiomer.

Step 1: Synthesis of Racemic 3-(4-Fluorobenzyl)piperidine

A streamlined, multi-hundred gram scale synthesis has been developed starting from pyridine-3-carboxaldehyde. This involves the formation of a key intermediate which is then subjected to reactions to build the final racemic product. Due to the proprietary nature of large-scale industrial syntheses, a generally accessible laboratory-scale synthesis is outlined below, which involves the hydrogenation of an olefin precursor.

A previously prepared olefin, tert-butyl 3-(4-fluorobenzylidene)piperidine-1-carboxylate, is hydrogenated using 5% Palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere. This reaction reduces the exocyclic double bond to afford racemic tert-butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate.

Step 2: Chiral Resolution

The racemic N-Boc protected piperidine can be separated into its constituent enantiomers using chiral chromatography, for instance, on a Chiralcel OJ HPLC column.

Alternatively, a more scalable chemical resolution can be performed on the unprotected racemic piperidine. The racemic 3-(4-fluorobenzyl)piperidine is treated with (R)-mandelic acid. The resulting diastereomeric salts have different solubilities, allowing for the selective crystallization of the (S)-3-(4-Fluorobenzyl)piperidinium (R)-mandelate salt. Recrystallization of this salt from an appropriate solvent system yields the desired diastereomer in high enantiomeric excess.

Step 3: Liberation of the Free Base

The purified (S)-3-(4-Fluorobenzyl)piperidinium (R)-mandelate salt is then treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free base of this compound. The product can then be extracted with an organic solvent and purified.

Step 4: Deprotection (if applicable)

If the chiral separation was performed on the N-Boc protected intermediate, the purified (S)-enantiomer is deprotected using a strong acid, such as 4 N HCl in dioxane, to yield the final this compound hydrochloride salt. The free base can be obtained by subsequent neutralization.

Biological Activity and Potential Applications

Piperidine derivatives are known to interact with a variety of biological targets. The structural similarity of this compound to known selective serotonin reuptake inhibitors (SSRIs) suggests its potential activity at the serotonin transporter (SERT).

Potential as a Serotonin Reuptake Inhibitor

Structurally related 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to the serotonin transporter (SERT)[1]. The inhibition constants (Ki) for these related compounds were found to be in the nanomolar range, comparable to the well-known SSRI, fluoxetine[1]. This suggests that this compound may also act as an inhibitor of serotonin reuptake. By blocking SERT, the concentration of serotonin in the synaptic cleft is increased, leading to enhanced serotonergic neurotransmission. This mechanism is the hallmark of many antidepressant and anxiolytic medications.

Quantitative Data on Related Compounds

While specific binding affinity data for this compound at monoamine transporters was not found in the provided search results, the following table presents data for structurally related piperidine derivatives to provide a contextual understanding of their potential potency.

| Compound Class | Target | Ki (nM) Range | Reference Compound | Reference Ki (nM) |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivs. | SERT | 2 - 400 | Fluoxetine | in the same order |

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound, based on its structural characteristics, is the inhibition of the serotonin transporter (SERT). The following diagram illustrates the normal function of SERT and the effect of its inhibition.

Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its enantioselective synthesis has been established, and its structural features suggest a potential role as a selective serotonin reuptake inhibitor. Further investigation into its specific binding affinities and in vivo pharmacological effects is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

In-depth Technical Guide on (S)-3-(4-Fluorobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-Fluorobenzyl)piperidine is a chiral organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidine ring, a chiral center at the 3-position, and a 4-fluorobenzyl substituent, makes it a valuable intermediate in medicinal chemistry. The specific (S)-stereochemistry is often crucial for the desired biological activity and selectivity of the final drug molecule. The incorporation of a fluorine atom in the benzyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins[1]. This guide provides a comprehensive overview of its chemical identity, including its precise IUPAC name, and outlines a general framework for its characterization.

IUPAC Nomenclature

The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous identification of its structure.

The IUPAC name for the compound is (3S)-3-[(4-fluorophenyl)methyl]piperidine .

Let's break down the components of this name:

-

Piperidine : This is the parent hydride, a six-membered heterocyclic amine[2].

-

3- : This locant indicates that the substituent is attached to the third carbon atom of the piperidine ring. The nitrogen atom is designated as position 1.

-

[(4-fluorophenyl)methyl] : This describes the substituent group attached to the piperidine ring.

-

Benzyl : The term "benzyl" refers to a C₆H₅CH₂– substituent[3][4][5]. In this case, it is modified.

-

(4-fluorophenyl) : This indicates that the phenyl group of the benzyl substituent has a fluorine atom at its 4-position (the para position)[6][7].

-

methyl : This clarifies the point of attachment from the phenyl ring to the piperidine ring is via a methylene (-CH₂-) bridge.

-

-

(3S)- : This stereochemical descriptor specifies the absolute configuration at the chiral center, which is the carbon atom at the 3-position of the piperidine ring. The configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules[8][9][10][11].

To assign the (S) configuration, the four groups attached to the chiral center (C3) are ranked by atomic number of the atom directly bonded to the chiral center[8][10][12]:

-

-NH- (in the piperidine ring) : The nitrogen atom has a higher atomic number than carbon.

-

-CH₂(4-fluorophenyl) : The carbon of the benzyl group.

-

-CH₂- (C2 of the piperidine ring) .

-

-H : The hydrogen atom (lowest priority).

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups (1 to 2 to 3) is counter-clockwise, hence the (S) designation[10][12].

An alternative, though not the preferred IUPAC name, is this compound[1][13]. While widely used, the preferred nomenclature places the stereochemical descriptor at the beginning of the part of the name it describes.

Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN | PubChem CID: 3432343[13] |

| Molecular Weight | 193.26 g/mol | PubChem CID: 3432343[13] |

| IUPAC Name | 3-[(4-fluorophenyl)methyl]piperidine | PubChem CID: 3432343[13] |

Experimental Protocols for Characterization

Detailed experimental procedures are essential for the unambiguous identification and quality control of this compound. Below are standard protocols for its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Objective: To determine the proton environment of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Resonances corresponding to the aromatic protons of the 4-fluorophenyl group, the methylene protons of the benzyl group, the protons on the piperidine ring, and the N-H proton. The chemical shifts, integration, and coupling patterns will be characteristic of the structure.

-

-

¹³C NMR Spectroscopy:

-

Objective: To determine the carbon framework of the molecule.

-

Sample Preparation: Dissolve 20-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Resonances for each unique carbon atom in the molecule, including those in the piperidine ring and the 4-fluorobenzyl group.

-

4.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight plus the mass of a proton.

4.3. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact composition should be optimized.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Analysis: The two enantiomers will have different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | 275815-80-0 | Benchchem [benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Benzyl group - Wikipedia [en.wikipedia.org]

- 4. Benzene as a substituent [chem.ucalgary.ca]

- 5. Benzene as a substitutent [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. 3-(4-Fluorobenzyl)piperidine | C12H16FN | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-3-(4-Fluorobenzyl)piperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the chiral intermediate, (S)-3-(4-Fluorobenzyl)piperidine. The document details its molecular characteristics, available solubility data, and its significance in neuropharmacological research. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of piperidine derivatives and illustrates the compound's potential mechanism of action.

Core Physical and Chemical Properties

This compound is a chiral piperidine derivative that serves as a valuable building block in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] Its structure, which incorporates a piperidine ring, a chiral center, and a fluorinated benzyl group, makes it of significant interest in medicinal chemistry. The hydrochloride salt is often utilized in research due to its favorable handling and solubility characteristics.[1]

Below is a summary of the available quantitative data for this compound and its hydrochloride salt. It is important to note that specific experimental data such as melting and boiling points for the (S)-enantiomer are not widely published. Therefore, data for the parent compound, piperidine, and related salts are provided for reference.

| Property | Value | Compound Form | Source |

| Molecular Weight | 193.26 g/mol | Free Base | [2] |

| 229.72 g/mol | Hydrochloride Salt | ||

| Molecular Formula | C₁₂H₁₆FN | Free Base | [2] |

| C₁₂H₁₆FN·HCl | Hydrochloride Salt | ||

| Appearance | White powder | Hydrochloride Salt | |

| Melting Point | -9 °C (15.8 °F) | Piperidine (Parent) | [3] |

| 245-248 °C | Piperidine HCl | [4] | |

| Boiling Point | 106 °C (222.8 °F) | Piperidine (Parent) | [3] |

| Solubility | Miscible in water | Piperidine (Parent) | [3] |

| Excellent in water | Hydrochloride Salt | [1] |

Biological Significance and Potential Mechanism of Action

This compound is a key intermediate in the development of novel therapeutic agents, particularly for neurological disorders.[1] Research has highlighted its use in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are a widely prescribed class of antidepressants.[1]

The therapeutic effect of SSRIs is primarily attributed to their ability to block the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The diagram below illustrates this proposed mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of piperidine derivatives. These protocols are generalized and may require optimization for specific substrates and scales.

The synthesis of chiral 3-substituted piperidines is a significant area of research in organic chemistry.[5][6] One common strategy involves the dearomatization of pyridine derivatives followed by stereoselective functionalization.[7] The following workflow outlines a general approach.

Detailed Protocol (Conceptual):

-

Partial Reduction of Pyridine: A suitably substituted pyridine is partially reduced to form a dihydropyridine or tetrahydropyridine intermediate. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.[8]

-

Asymmetric Functionalization: The intermediate undergoes an asymmetric reaction to introduce the 4-fluorobenzyl group at the 3-position and establish the desired (S)-stereochemistry. This is often the key stereochemistry-determining step and may involve a chiral catalyst.[6]

-

Final Reduction and Deprotection: Any remaining unsaturation in the piperidine ring is reduced. If a protecting group was used on the nitrogen atom, it is removed in the final step to yield the target compound.

3.2.1. Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

3.2.2. Spectroscopic and Chromatographic Analysis

The structure and purity of the synthesized compound are confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and, with a chiral stationary phase, to determine the enantiomeric excess of the desired (S)-enantiomer.

These protocols provide a foundational framework for the synthesis and characterization of this compound and related derivatives, enabling further research and development in the field of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4-Fluorobenzyl)piperidine | C12H16FN | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

An In-depth Technical Guide to (S)-3-(4-Fluorobenzyl)piperidine Structural Analogs as Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of structural analogs of (S)-3-(4-Fluorobenzyl)piperidine as inhibitors of tyrosinase. The document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and dermatology.

Introduction: The Therapeutic Potential of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1] The piperidine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The incorporation of a 4-fluorobenzyl moiety has been explored to enhance the inhibitory potency of various enzyme inhibitors. This guide focuses on structural analogs of this compound that have been investigated as tyrosinase inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro tyrosinase inhibitory activity of various structural analogs of (4-fluorobenzyl)piperidine and related compounds. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Tyrosinase Inhibitory Activity of 4-(4-Fluorobenzyl)piperidine Analogs

| Compound ID | Structure | IC50 (µM) | Reference |

| 1a | 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | 252 | [1] |

| 2d | (E)-3-(4-((4-fluorobenzyl)oxy)phenyl)-1-(piperidin-1-yl)prop-2-en-1-one | 7.56 | [1] |

Table 2: Tyrosinase Inhibitory Activity of 4-(4-Fluorobenzyl)piperazine Analogs

| Compound ID | R Group | IC50 (µM) | Reference |

| 5a | H | 13.34 | [2] |

| 5b | 2-CF3 | - | [2] |

| 5c | 2,4-(NO2)2 | - | [2] |

| 9 | 2-F | 40.43 | [2] |

| 18 | 4-NO2 | 1.71 | [3] |

| 19 | 4-OCH3 | ~17.76 | [3] |

| 20 | 2-NH2 | 3.74 | [3] |

| 21 | 3-NH2 | ~17.76 | [3] |

| 22 | 4-NH2 | ~17.76 | [3] |

| 26 | 3-Cl, 2-NO2 | 0.18 | [2][4] |

| Kojic Acid (Reference) | - | 17.76 | [2][4] |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds using mushroom tyrosinase and L-DOPA as a substrate.[5][6]

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compounds

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of the test compounds at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of DMSO (for control) or the test compound solution at different concentrations to respective wells.

-

Add 40 µL of the mushroom tyrosinase solution to each well.

-

Add 100 µL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the reaction mixture at 475 nm using a microplate reader. This absorbance is due to the formation of dopachrome.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the reaction mixture with DMSO.

-

A_sample is the absorbance of the reaction mixture with the test compound.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

The following diagram illustrates the key signaling pathways involved in melanogenesis, the process regulated by tyrosinase.

Caption: Simplified signaling pathway of melanogenesis initiated by α-MSH binding to MC1R, leading to the production of melanin, and the inhibitory action of this compound analogs on Tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Screening

The diagram below outlines the general workflow for screening and characterizing tyrosinase inhibitors.

Caption: A generalized experimental workflow for the screening and evaluation of this compound analogs as tyrosinase inhibitors.

References

- 1. Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibition assay [bio-protocol.org]

- 6. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

The Pivotal Role of Fluorine in the Bioactivity of (S)-3-(4-Fluorobenzyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide delves into the specific role of the fluorine atom in modulating the bioactivity of the chiral piperidine derivative, (S)-3-(4-Fluorobenzyl)piperidine. This compound serves as a significant scaffold in the development of therapeutics targeting the central nervous system (CNS). The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—profoundly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule. This document provides a comprehensive overview of its synthesis, bioactivity, and the underlying mechanisms of action, with a focus on the contribution of its fluorine moiety.

The Influence of Fluorine on Bioactivity

The introduction of a fluorine atom at the para-position of the benzyl ring in this compound imparts several advantageous properties that can enhance its therapeutic potential.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This substitution can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and prolonging the in vivo half-life of the compound.

-

Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve its ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its interaction with target proteins. This can lead to enhanced binding affinity and selectivity for its biological targets by modifying key intermolecular interactions such as hydrogen bonds and dipole-dipole interactions. For instance, the fluorinated benzyl group can engage in favorable interactions with amino acid residues in the binding pockets of receptors and transporters.

-

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive conformation for optimal target engagement.

Quantitative Bioactivity Data of Structurally Related Analogs

Table 1: Serotonin Transporter (SERT) Binding Affinities of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives [1]

| Compound | Structure | Ki (nM) for SERT |

| Analog 1 | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 |

| Analog 2 | 3-[(4-Chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 15 |

| Analog 3 | 3-[(4-Methoxyphenyl)(4-fluorobenzyloxy)methyl]piperidine | 100 |

| Analog 4 | 3-[(3,4-Dichlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 400 |

Table 2: Monoamine Transporter Affinities of cis-3,6-disubstituted Piperidine Analogues [2]

| Compound | IC50 (nM) for DAT | IC50 (nM) for SERT | IC50 (nM) for NET |

| Analog S,S-(-)-19a | 11.3 | >1000 | >1000 |

| GBR 12909 | 10.5 | 1340 | 2800 |

Data presented for analogue compounds are intended to provide a contextual understanding of the potential bioactivity of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of a compound's bioactivity. The following are representative protocols for assays relevant to the potential targets of this compound.

Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is adapted from studies on related piperidine derivatives and is suitable for determining the binding affinity of test compounds to SERT.[1][3][4][5]

Objective: To determine the inhibition constant (Ki) of a test compound for the serotonin transporter by measuring its ability to displace the binding of a radiolabeled ligand, [3H]-paroxetine.

Materials:

-

Rat brain cortex membranes (or other tissue/cell line expressing SERT)

-

[3H]-paroxetine (specific activity ~20 Ci/mmol)

-

Test compound (e.g., this compound)

-

Fluoxetine (for non-specific binding determination)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 100 µL of membrane preparation, 50 µL of [3H]-paroxetine (final concentration ~0.1 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]-paroxetine, and 50 µL of fluoxetine (final concentration 10 µM).

-

Displacement: 100 µL of membrane preparation, 50 µL of [3H]-paroxetine, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-paroxetine) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This protocol is a standard method to assess the functional inhibition of the dopamine transporter.

Objective: To measure the ability of a test compound to inhibit the uptake of [3H]-dopamine into cells expressing the dopamine transporter.

Materials:

-

HEK293 cells stably expressing human DAT (or other suitable cell line)

-

[3H]-dopamine (specific activity ~60 Ci/mmol)

-

Test compound

-

Nomifensine (for non-specific uptake determination)

-

Uptake buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 2 mg/mL glucose.

-

Lysis buffer: 1% SDS

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HEK-293-hDAT cells in appropriate media until they reach ~90% confluency in 24-well plates.

-

Assay:

-

Wash the cells twice with warm uptake buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with uptake buffer containing various concentrations of the test compound or nomifensine (10 µM for non-specific uptake).

-

Initiate the uptake by adding [3H]-dopamine to a final concentration of 10 nM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity.

-

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by non-linear regression analysis of the inhibition curve.

Synthesis of this compound

A plausible synthetic route involves the Grignard reaction of pyridine-3-carboxaldehyde with 4-fluorophenylmagnesium bromide to yield (4-fluorophenyl)(pyridin-3-yl)methanol. Subsequent reduction of both the pyridine ring and the benzylic alcohol, for instance through catalytic hydrogenation, would afford racemic 3-(4-Fluorobenzyl)piperidine. The final step would involve chiral resolution of the racemate, for example, by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired (S)-enantiomer.

Potential Signaling Pathways

Based on the bioactivity of structurally related compounds, this compound is likely to modulate monoaminergic and sigma receptor signaling pathways.

Serotonin Transporter (SERT) Signaling

As a potential SERT inhibitor, this compound would block the reuptake of serotonin from the synaptic cleft, leading to increased extracellular serotonin levels. This would enhance serotonergic neurotransmission by prolonging the activation of presynaptic and postsynaptic serotonin receptors (5-HTRs).[8][9][10][11]

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by this compound would increase the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This would lead to increased activation of dopamine receptors (D1-D5) on postsynaptic neurons, influencing pathways involved in reward, motivation, and motor control.[12][13][14][15][16]

References

- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. In vivo effect of antidepressants on [3H]paroxetine binding to serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo labeling of serotonin uptake sites with [3H]paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [repository.escholarship.umassmed.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

The Discovery of Novel Piperidine-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to present functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.[3] This technical guide provides an in-depth overview of the discovery of novel piperidine-based therapeutic agents, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for recently developed piperidine and piperazine-based compounds, highlighting their potential in oncology and neuroscience.

| Compound | Target/Activity | Cell Line | IC50/EC50/Ki | Reference |

| Anticancer Agents | ||||

| Compound 9 | Cytotoxicity | LNCaP (Prostate) | < 5 µM | [4] |

| Compound 15 | Cytotoxicity | LNCaP (Prostate) | < 5 µM | [4] |

| Compound 8 | Cytotoxicity | DU145 (Prostate) | 8.25 µM | [4] |

| Compound 28 | Cytotoxicity | LNCaP (Prostate) | Moderate | [4] |

| Compound 29 | Cytotoxicity | DU145 (Prostate) | Moderate | [4] |

| CNS-Active Agents | ||||

| Compound 5h | AChE Inhibition | - | 6.83 nM | [2] |

| Compound 5k | AChE Inhibition | - | 2.13 nM | [2] |

| Compound 5k | Aβ1-42 Aggregation Inhibition | - | 88.81% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments in the discovery and evaluation of piperidine-based therapeutic agents.

Synthesis of Piperidine-Based Compounds

The synthesis of piperidine scaffolds can be achieved through various routes, including the hydrogenation of pyridine precursors and intramolecular cyclization reactions.[1][5] A general procedure for the synthesis of N-substituted piperidines is outlined below.

General Procedure for N-Alkylation of Piperidines: [6]

-

To a solution of the piperidine starting material (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted piperidine derivative.

Biological Evaluation Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine-based test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

-

Cell Lysis: Treat cells with the piperidine-based compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay measures the activity of the NF-κB transcription factor.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with the piperidine-based compounds for a specified period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel therapeutic agents is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of piperidine-based compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7]

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and immunity, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[6]

Experimental Workflow for Drug Discovery

The discovery of novel therapeutic agents follows a structured workflow, from initial screening to in-depth mechanistic studies.

This guide provides a foundational understanding of the processes and pathways involved in the discovery of novel piperidine-based therapeutic agents. The continued exploration of this versatile scaffold holds significant promise for the development of new and effective treatments for a multitude of human diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

Exploring the Chemical Space of 3-Substituted Piperidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Among its derivatives, 3-substituted piperidines represent a particularly valuable class of compounds, offering a versatile three-dimensional framework for interacting with biological targets. This technical guide provides an in-depth exploration of the chemical space of 3-substituted piperidines, focusing on their synthesis, conformational analysis, and therapeutic applications, with a special emphasis on their roles as anticancer agents and central nervous system modulators.

Introduction

Piperidine derivatives are integral to numerous approved drugs, highlighting their significance in the pharmaceutical industry. The 3-substituted piperidine motif is a privileged scaffold found in drugs such as the PARP inhibitor Niraparib, used in cancer therapy, and the partial dopamine agonist Preclamol, which has been studied for antipsychotic properties.[1][2] The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a key focus of research.[3] This guide will delve into the synthetic strategies that provide access to this diverse chemical space, the conformational preferences that govern molecular recognition, and the key signaling pathways modulated by these compounds.

Synthetic Strategies for 3-Substituted Piperidines

Accessing enantiomerically enriched 3-substituted piperidines is a significant challenge in synthetic chemistry. Various methodologies have been developed to address this, ranging from classical approaches to modern catalytic systems.

A prevalent strategy involves the dearomatization of pyridine precursors.[4] One innovative approach is a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield a variety of enantioenriched 3-piperidines.[3][4] Chemo-enzymatic methods have also emerged as powerful tools. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[5]

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines

This protocol is adapted from the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate.[6]

Materials:

-

[Rh(cod)OH]₂ (3 mol%)

-

(S)-Segphos (7 mol%)

-

Phenyl pyridine-1(2H)-carboxylate (1 equiv)

-

Arylboronic acid (3 equiv)

-

Aqueous CsOH (50 wt%, 2 equiv)

-

Toluene, Tetrahydrofuran (THF), Water (1:1:1 mixture)

-

Argon atmosphere

Procedure:

-

To a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ and (S)-Segphos.

-

Purge the vial with argon three times.

-

Add toluene, THF, and water to the vial and stir the catalyst solution at 70 °C.

-

After 10 minutes, add the arylboronic acid, followed by the dihydropyridine.

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the mixture to room temperature and dilute with Et₂O.

-

Pass the mixture through a plug of SiO₂ to purify the 3-substituted tetrahydropyridine product.

-

A subsequent palladium-on-carbon-mediated hydrogenation can be employed to reduce the tetrahydropyridine to the corresponding piperidine.[1]

Conformational Analysis

The therapeutic efficacy of 3-substituted piperidines is intrinsically linked to their three-dimensional conformation, which dictates how they fit into the binding pockets of their target proteins. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the C3 position can exist in either an axial or equatorial orientation, and this equilibrium is influenced by the nature of the substituent and any other substitutions on the ring. For instance, in N-Boc-3-methyl piperidine, the lowest energy conformation has an equatorial methyl group to avoid 1,3-diaxial interactions.[7] Understanding these conformational preferences is critical for structure-based drug design.

Biological Applications and Quantitative Data

3-Substituted piperidines have shown remarkable efficacy in several therapeutic areas. Below, we summarize quantitative data for their activity in two key areas: cancer and central nervous system disorders.

As HDM2-p53 Interaction Inhibitors

The inhibition of the HDM2-p53 protein-protein interaction is a promising strategy for cancer therapy, as it can reactivate the tumor suppressor p53.[8] Novel 3,3-disubstituted piperidines have been developed as potent inhibitors of this interaction.

| Compound ID | Modification | HDM2 Binding (FP IC₅₀, μM) | SJSA-1 Cell Proliferation (IC₅₀, μM) | Reference |

| Lead 1 | - | 0.25 | 4.8 | [8] |

| 3 | Trifluoromethylphenyl at C3 | 0.09 | 2.1 | [8] |

| 10 | 2-(trifluoromethyl)thiophene at C3 | 0.02 | 0.98 | [8] |

| 21 | Optimized side chain for Leu26 pocket | <0.01 | 0.35 | [8] |

FP = Fluorescence Polarization

As PARP Inhibitors

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that contains a 3-substituted piperidine core. It is particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[9]

| Compound | Target | PARP-1 IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA1-deficient cells) | Reference |

| Niraparib | PARP-1/2 | ~4 | 34 | [9] |

| 11a | PARP-1 | 8.6 | Potentiates temozolomide cytotoxicity | [10] |

As Dopamine Receptor Ligands

The 3-substituted piperidine scaffold is also found in compounds targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.

| Compound Class | Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |

| Arylpiperazines | D₃ Receptor | 9i: 1.2 (D₃R) vs 10.8 (D₂R) | Selective Agonist | [11] |

| 3-Aryl piperidines | D₄ Receptor | Potent Agonists | Efficacious Agonists | [4] |

Key Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes influenced by 3-substituted piperidines, we present diagrams of key signaling pathways generated using the DOT language.

HDM2-p53 Signaling Pathway

In many cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase HDM2.[12] Small molecule inhibitors, including 3,3-disubstituted piperidines, can block this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis.

PARP-Mediated DNA Repair Pathway

PARP enzymes are crucial for repairing single-strand DNA breaks.[6] In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP with drugs like Niraparib leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality.[13][14]

Dopamine Receptor Signaling

Antipsychotic drugs often target dopamine receptors. Partial agonists like Preclamol can modulate dopaminergic neurotransmission, acting as an agonist or antagonist depending on the endogenous dopamine levels.[2][15] This can help to stabilize the dopamine system.

Experimental Protocols for Biological Assays

PARP Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against PARP enzymes using a 96-well format.[16]

Materials:

-

PARP enzyme

-

Histone proteins (substrate)

-

Biotinylated poly(ADP-ribose)

-

Streptavidin-HRP conjugate

-

Luminescent HRP substrate

-

Test compounds (e.g., Niraparib)

-

96-well plates

-

Luminometer

Procedure:

-

Coat a 96-well plate with histone proteins and incubate overnight.

-

Wash the plate to remove unbound histones.

-

Add the PARP enzyme, biotinylated poly(ADP-ribose), and various concentrations of the test compound to the wells.

-

Incubrate to allow the PARP reaction to proceed.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the wells to remove unbound conjugate.

-

Add the luminescent HRP substrate.

-

Read the luminescent signal using a plate reader.

-

Calculate IC₅₀ values from the dose-response curve.

Cell Viability Assay (e.g., AlamarBlue)

This assay measures the potentiation of chemotherapy-induced cell death by a PARP inhibitor.[16]

Materials:

-

Cancer cell line (e.g., LoVo)

-

Chemotherapeutic agent (e.g., temozolomide)

-

PARP inhibitor (test compound)

-

AlamarBlue reagent

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the chemotherapeutic agent, with and without the PARP inhibitor, for 72 hours.

-

Add AlamarBlue reagent (10% v/v) to the cells and incubate for 6 hours at 37°C.

-

Measure the fluorescence (Excitation 544 nm, Emission 590 nm) using a plate reader.

-

Compare the viability of cells treated with the combination versus the single agents to determine the potentiation effect.

Conclusion

The 3-substituted piperidine scaffold is a highly versatile and privileged structure in modern drug discovery. Its prevalence in clinically successful drugs is a testament to its favorable physicochemical properties and its ability to be elaborated into potent and selective modulators of diverse biological targets. The continued development of innovative synthetic methodologies, coupled with a deep understanding of conformational analysis and target biology, will undoubtedly lead to the discovery of new and improved therapeutics based on this remarkable chemical entity. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical space of 3-substituted piperidines.

References

- 1. researchgate.net [researchgate.net]

- 2. Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 8. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of bitopic arylpiperazine-phthalimides as selective dopamine D3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. bmglabtech.com [bmglabtech.com]

(S)-3-(4-Fluorobenzyl)piperidine: A Chiral Building Block for Drug Discovery

(S)-3-(4-Fluorobenzyl)piperidine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures with therapeutic potential. Its structure, which combines a piperidine ring, a chiral center, and a fluorinated benzyl group, makes it a key intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 745822-33-7 | N/A |

| Molecular Formula | C₁₂H₁₆FN · HCl | N/A |

| Molecular Weight | 229.72 g/mol | N/A |

| Appearance | Solid | N/A |

Table 2: Predicted and Representative Spectroscopic Data

| Data Type | Predicted/Representative Values | Source |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.00 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.0-2.5 (m, 3H, piperidine-H), 2.65 (d, 2H, benzyl-CH₂), 2.0-1.2 (m, 5H, piperidine-H) | General knowledge of similar structures |

| ¹³C NMR (CDCl₃, ppm) | δ 162 (d, J=243 Hz, C-F), 138 (d, J=3 Hz), 130 (d, J=8 Hz), 115 (d, J=21 Hz), 60, 55, 46, 42, 31, 25 | General knowledge of similar structures |

| Mass Spectrometry (ESI+) | m/z 194.13 [M+H]⁺ | N/A |

Experimental Protocols

The synthesis of this compound typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(4-Fluorobenzyl)piperidine

A common route to racemic 3-substituted piperidines involves the reduction of the corresponding pyridine derivative.

Workflow for Synthesis of Racemic 3-(4-Fluorobenzyl)piperidine

Caption: Synthetic workflow for racemic 3-(4-fluorobenzyl)piperidine.

Protocol:

-

Synthesis of 3-(4-Fluorobenzyl)pyridine: 3-Picoline is reacted with 4-fluorobenzyl chloride in the presence of a suitable base (e.g., LDA) in an inert solvent like THF at low temperatures.

-

Reduction to Piperidine: The resulting 3-(4-fluorobenzyl)pyridine is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a chemical reducing agent such as sodium borohydride in the presence of a nickel catalyst.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield racemic 3-(4-fluorobenzyl)piperidine.

Chiral Resolution using (R)-(-)-Mandelic Acid

The separation of the enantiomers is a critical step to obtain the desired (S)-enantiomer. This is often accomplished by forming diastereomeric salts with a chiral resolving agent.

Workflow for Chiral Resolution

Caption: Chiral resolution of 3-(4-fluorobenzyl)piperidine.

Protocol:

-

Salt Formation: The racemic 3-(4-fluorobenzyl)piperidine is dissolved in a suitable solvent, such as ethanol or isopropanol. An equimolar amount of (R)-(-)-mandelic acid, also dissolved in the same solvent, is added to the solution.

-

Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The (S)-piperidine-(R)-mandelate salt is typically less soluble and precipitates out of the solution.

-

Isolation of the Diastereomeric Salt: The precipitated salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The enantiomeric excess of the salt can be determined at this stage using chiral HPLC.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with an aqueous base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free this compound.

-

Extraction and Purification: The free base is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the purified (S)-enantiomer.

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds. The piperidine nitrogen can be readily functionalized, and the aromatic ring can be further modified, making it a versatile scaffold for creating compound libraries for high-throughput screening.

Derivatives of this chiral building block have been investigated for their potential in treating neurological disorders. The 3-substituted piperidine motif is a common feature in molecules targeting neurotransmitter transporters and receptors.

Potential Role as an AKT Inhibitor

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Some piperidine-containing compounds have been identified as inhibitors of AKT (also known as Protein Kinase B). While direct evidence for this compound is not available, its structural features suggest that its derivatives could be designed to target this pathway.

Conceptual PI3K/AKT/mTOR Signaling Pathway and Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a derivative.

This diagram illustrates how a derivative of this compound could potentially inhibit the AKT protein, thereby blocking downstream signaling that promotes cell growth and survival. This makes it a promising scaffold for the development of novel anticancer agents.

A Technical Guide to the Preliminary Biological Screening of Piperidine Derivatives

Introduction: The piperidine ring is a fundamental heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its structural versatility and ability to interact with various biological targets have made it a privileged scaffold in drug discovery. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary biological screening of novel piperidine derivatives, tailored for researchers, scientists, and drug development professionals.

Antimicrobial Screening

The evaluation of piperidine derivatives for antimicrobial activity is a primary screening step to identify potential candidates for treating infectious diseases. This typically involves testing against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of piperidine derivatives is commonly quantified by measuring the zone of inhibition or the minimum inhibitory concentration (MIC).

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1) | Staphylococcus aureus | 10 (at 10 µL), 14 (at 20 µL) | - | [8][9] |

| Escherichia coli | 9 (at 10 µL), 13 (at 20 µL) | - | [8][9] | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (2) | Staphylococcus aureus | 12 (at 10 µL), 16 (at 20 µL) | - | [8][9] |

| Escherichia coli | 11 (at 10 µL), 15 (at 20 µL) | - | [8][9] | |

| Chloramphenicol (Standard) | Staphylococcus aureus | 18 (at 10 µL), 25 (at 20 µL) | - | [8][9] |

| Escherichia coli | 20 (at 10 µL), 28 (at 20 µL) | - | [8][9] | |

| 2,6-dipiperidino-1,4-dihalogenobenzenes (Compound 3) | Staphylococcus aureus | - | 32-512 | [10] |

| Bacillus subtilis | - | 32-512 | [10] | |

| Escherichia coli | - | 32-512 | [10] | |

| Piperidine Derivative 6 | Bacillus subtilis | ≥ 6 | 0.75 mg/ml | [2] |

| Bacillus cereus | ≥ 6 | 1.5 mg/ml | [2] |

Data Presentation: Antifungal Activity

Antifungal screening is crucial for identifying compounds effective against pathogenic fungi.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Piperidine-4-carbohydrazide Derivative (A13) | Rhizoctonia solani | 0.83 | [11] |

| Verticillium dahliae | 1.12 | [11] | |

| Piperidine-4-carbohydrazide Derivative (A41) | Rhizoctonia solani | 0.88 | [11] |

| Verticillium dahliae | 3.20 | [11] | |

| Thymol Derivative with Piperidine (5m) | Phytophthora capsici | 8.42 | [12] |

| Thymol Derivative with Piperidine (5t) | Phytophthora capsici | 8.414 | [12] |

| Thymol Derivative with Piperidine (5v) | Sclerotinia sclerotiorum | 12.829 | [12] |

| Chlorothalonil (Standard) | Rhizoctonia solani | 1.64 | [11] |

| Boscalid (Standard) | Rhizoctonia solani | 0.96 | [11] |

| Azoxystrobin (Standard) | Phytophthora capsici | 20.649 | [12] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used qualitative screening technique to assess antimicrobial activity.[8][9]

1. Media Preparation:

-

Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[2][8]

-

Sterilize the medium by autoclaving and pour it into sterile Petri dishes. Allow the agar to solidify completely.[8]

2. Inoculum Preparation:

-

Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

3. Assay Procedure:

-

Uniformly spread 0.1 mL of the prepared microorganism suspension over the surface of the agar plate.[8]

-

Prepare sterile filter paper discs (typically 6 mm in diameter).[9]

-

Dissolve the synthesized piperidine derivatives in a suitable solvent (e.g., DMSO or ethanol) to a known concentration (e.g., 10 mg/mL).[8][13]

-

Impregnate the sterile discs with a defined volume (e.g., 10 µL or 20 µL) of the test compound solution.[8]

-

Place the impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (solvent), onto the surface of the inoculated agar plates.[2]

4. Incubation and Measurement:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 48-72 hours for fungi).[13]

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).[2][8]

Caption: Workflow for the Antimicrobial Disc Diffusion Assay.

Anticancer Screening

Preliminary anticancer screening aims to identify piperidine derivatives that can inhibit the proliferation of cancer cells. The cytotoxicity is often evaluated against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity

The anticancer activity is typically expressed as the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

| Compound | Cancer Cell Line | GI₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Piperidine 16 | 786-0 (Renal) | 0.4 | - | [5] |

| Piperidine 2 | 786-0 (Renal) | <25 | - | [5] |

| Piperidine 3 | 786-0 (Renal) | <25 | - | [5] |

| Piperidine 10 | 786-0 (Renal) | <25 | - | [5] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | - | 32.43 | [14] |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon) | - | 6-11 | [15] |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon) | - | 6-11 | [15] |

| Doxorubicin (Standard) | 786-0 (Renal) | 0.02 | - | [5] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., A549, MCF-7) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator (37°C, 5% CO₂).

-

Harvest the cells and seed them into 96-well microtiter plates at a specific density (e.g., 1 x 10⁴ cells/well). Allow the cells to adhere overnight.

2. Compound Treatment:

-

Prepare stock solutions of the piperidine derivatives in a solvent like DMSO.

-

Create a series of dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells for a negative control (vehicle) and a positive control (e.g., Doxorubicin).

3. Incubation and MTT Addition:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add a sterile MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Measurement:

-

Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: General Workflow for the MTT Cytotoxicity Assay.

Signaling Pathway Analysis

Advanced preliminary screening may involve investigating the mechanism of action. Several studies have shown that piperidine derivatives can exert their anticancer effects by modulating crucial cellular signaling pathways.[16][17]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some piperidine derivatives have been shown to inhibit tumor progression by altering this pathway.[17] A simplified representation of this inhibitory action is shown below.

Caption: Inhibition of the PI3K/Akt Pathway by Piperidine Derivatives.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pjps.pk [pjps.pk]

- 14. nwmedj.org [nwmedj.org]

- 15. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Review of 4-Fluorobenzylpiperidine Compounds: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluorobenzylpiperidine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic areas. Its unique combination of a flexible piperidine ring and an electron-withdrawing fluorine atom on the benzyl moiety allows for fine-tuning of physicochemical properties and target engagement. This in-depth technical guide provides a comprehensive literature review of 4-fluorobenzylpiperidine compounds, summarizing their synthesis, pharmacological activities, and therapeutic applications. This review consolidates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.